molecular formula C9H10N2O5 B1200489 Dinitropropylphenol CAS No. 51053-33-9

Dinitropropylphenol

Cat. No.: B1200489
CAS No.: 51053-33-9
M. Wt: 226.19 g/mol
InChI Key: YLIPAWHGPCUKFA-UHFFFAOYSA-N
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Description

Dinitropropylphenol (DNP) is a synthetic phenolic compound characterized by a phenol ring substituted with two nitro (-NO₂) groups and a propyl (-C₃H₇) chain. Nitro groups confer electron-withdrawing properties, increasing acidity (pKa) and influencing reactivity, while the propyl chain may enhance lipophilicity, affecting solubility and environmental persistence .

Properties

CAS No.

51053-33-9

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-(3,3-dinitropropyl)phenol

InChI

InChI=1S/C9H10N2O5/c12-8-4-2-1-3-7(8)5-6-9(10(13)14)11(15)16/h1-4,9,12H,5-6H2

InChI Key

YLIPAWHGPCUKFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O

Other CAS No.

51053-33-9

Synonyms

dinitropropylphenol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DNP’s chemical behavior and applications can be contextualized by comparing it to structurally related phenolic derivatives:

Structural Analogues

  • 4,4’-Isopropylidenediphenol (Bisphenol A, BPA): Structure: Two phenol rings linked by an isopropylidene group. Properties: Higher molecular weight (228.29 g/mol) and lower acidity (pKa ~10.3) due to electron-donating alkyl bridges. Applications: Polycarbonate plastics, epoxy resins. Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA due to endocrine-disrupting effects .
  • 4,4’-Sulfonyldiphenol (Bisphenol S, BPS): Structure: Sulfonyl (-SO₂-) bridge between phenol rings. Properties: Higher thermal stability and water solubility compared to BPA. Applications: BPA substitute in thermal paper and plastics. Toxicity: Persistence in aquatic systems raises environmental concerns .
  • 6-Chloro-2,4-diisopropyl Phenol: Structure: Chloro (-Cl) and branched isopropyl substituents. Properties: Increased molecular weight (242.7 g/mol) and lipophilicity (LogP ~4.5). Applications: Antimicrobial agents. Data Source: NIST Standard Reference Database .
  • Phenol, 4-(1,1-dimethylpropyl): Structure: Tertiary alkyl substituent. Properties: High LogP (~3.8) and volatility (vapor pressure ~0.1 mmHg). Applications: Fragrance stabilizers. Retention Data: GC retention indices correlate with branched alkyl groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/L) pKa
Dinitropropylphenol* ~213.1 (estimated) ~2.1 <100 (predicted) ~7.5
4,4’-Isopropylidenediphenol 228.29 3.32 120–300 10.3
4,4’-Sulfonyldiphenol 250.27 1.85 1,100 8.5
6-Chloro-2,4-diisopropyl Phenol 242.7 4.5 15 9.8
Phenol, 4-(1,1-dimethylpropyl) 164.24 3.8 250 10.1

*Estimated using group contribution methods. Nitro groups reduce LogP compared to alkylated phenols .

Toxicity and Environmental Impact

  • DNP : Predicted to exhibit moderate acute toxicity (LD50 ~300 mg/kg, rat) due to nitro groups, which may form reactive intermediates.
  • BPA/BPS : Endocrine disruption at low doses (EC50 < 1 µg/L) .

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